2-azaspiro[3.5]nonane-2-carboxamide
Description
2-Azaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound characterized by a nitrogen-containing bicyclic structure fused at a central carbon atom. Its molecular formula is C₈H₁₀N₆O (mol. weight: 190.21 g/mol) with a CAS number of 1339435-12-9 . The compound is notable for its high Fsp³ character, a feature linked to improved pharmacokinetic properties such as solubility and metabolic stability in drug design. It has been synthesized via scalable methods, achieving multigram quantities with ≥95% purity, making it a viable candidate for medicinal chemistry applications .
Properties
CAS No. |
1862780-74-2 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.5]nonane-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-azaspiro[3.5]nonane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core .
Scientific Research Applications
2-azaspiro[3.5]nonane-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-azaspiro[3.5]nonane-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds with azaspiro frameworks are increasingly explored for their three-dimensional complexity and drug-like properties. Below is a detailed comparison of 2-azaspiro[3.5]nonane-2-carboxamide with key analogs:
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
- Structure: Incorporates an oxygen atom in the spirocyclic ring (C₈H₁₁NO₃, mol. weight: 183.18 g/mol).
- Pharmacological Properties : Demonstrated five-fold lower toxicity compared to Bupivacaine when integrated into its structure. Enhanced water solubility and comparable activity to the parent drug were observed .
- Applications : Used as a bioisostere for pipecolic acid in local anesthetics and central nervous system (CNS) therapeutics .
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide Hydrochloride
- Structure: Features a sulfur atom and an amino group (C₉H₁₇ClN₂OS, mol. weight: 236.76 g/mol) .
- The amino group introduces a cationic charge at physiological pH, altering binding affinity to ion channels or receptors.
- Toxicity: No direct toxicity data reported, but structural analogs with sulfur substitutions often exhibit higher metabolic stability .
2-Azaspiro[3.5]nonane Hydrobromide
- Structure : A simpler spirocyclic amine salt (C₈H₁₅N·BrH, mol. weight: 224.12 g/mol) .
- Physicochemical Properties: Higher solubility in polar solvents due to the hydrobromide salt form. Lacks the carboxamide group, reducing hydrogen-bonding capacity compared to this compound.
- Applications : Primarily used as a synthetic intermediate for more complex spirocyclic derivatives .
7-Azaspiro[3.5]nonan-2-one
- Structure: Contains a ketone group (C₈H₁₃NO, mol. weight: 139.20 g/mol) .
- Functional Differences :
- The ketone group increases electrophilicity, making it reactive in nucleophilic addition reactions.
- Lower molecular rigidity compared to carboxamide derivatives due to the absence of a fused amide group.
2-Amino-spiro[3.5]nonane-2-carboxylic Acid
- Structure: Combines an amino group and a carboxylic acid (C₁₀H₁₇NO₂, mol. weight: 183.25 g/mol) .
- Key Features: Amphoteric properties (ionizable amino and carboxylic acid groups) enhance solubility in aqueous environments. Potential for zwitterionic behavior, which may reduce passive membrane permeability but improve target specificity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| This compound | C₈H₁₀N₆O | 190.21 | High Fsp³, scalable synthesis, ≥95% purity | CNS drugs, enzyme inhibitors |
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid | C₈H₁₁NO₃ | 183.18 | 5× lower toxicity than Bupivacaine, improved solubility | Anesthetics, bioisosteres |
| 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide HCl | C₉H₁₇ClN₂OS | 236.76 | Sulfur-enhanced lipophilicity, cationic charge | Ion channel modulators |
| 2-Azaspiro[3.5]nonane Hydrobromide | C₈H₁₅N·BrH | 224.12 | High solubility, synthetic intermediate | Precursor for complex spirocycles |
| 7-Azaspiro[3.5]nonan-2-one | C₈H₁₃NO | 139.20 | Reactive ketone group, lower rigidity | Synthetic chemistry, scaffold diversity |
| 2-Amino-spiro[3.5]nonane-2-carboxylic Acid | C₁₀H₁₇NO₂ | 183.25 | Amphoteric, zwitterionic behavior | Peptidomimetics, prodrugs |
Key Research Findings
- Synthetic Scalability: this compound and its 7-oxa analog are synthesized in multigram quantities (>5 g) with yields exceeding 70%, outperforming sulfur-containing analogs (e.g., 8-amino-5-thiaspiro derivatives), which require more complex purification .
- Toxicity Profile: The 7-oxa derivative demonstrates significantly lower toxicity (5× reduction) compared to non-spirocyclic analogs like Bupivacaine, attributed to reduced off-target interactions .
- Solubility Trends : Carboxamide and carboxylic acid derivatives exhibit superior aqueous solubility (>50 mg/mL) compared to hydrobromide salts or ketone-containing spirocycles (<20 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
